molecular formula C14H10BrClN2 B6341326 6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 910617-51-5

6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No. B6341326
CAS RN: 910617-51-5
M. Wt: 321.60 g/mol
InChI Key: WOVZSCUIXRFTMU-UHFFFAOYSA-N
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Description

“6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 452967-47-4 . It has a molecular weight of 307.58 . The compound is a white to yellow solid .


Synthesis Analysis

Imidazopyridine, the core structure of this compound, is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H8BrClN2/c14-10-3-6-13-16-12 (8-17 (13)7-10)9-1-4-11 (15)5-2-9/h1-8H . This indicates that the compound has a complex structure with multiple rings and functional groups.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 307.58 . The InChI Code for this compound is 1S/C13H8BrClN2/c14-10-3-6-13-16-12 (8-17 (13)7-10)9-1-4-11 (15)5-2-9/h1-8H .

properties

IUPAC Name

6-bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2/c1-9-6-11(15)7-18-8-13(17-14(9)18)10-2-4-12(16)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVZSCUIXRFTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine

Synthesis routes and methods

Procedure details

1.70 g of 2-amino-5-bromo-3-methylpyridine and 2.13 g of 2-bromo-1-(4-chlorophenyl)ethanone in 75 ml of n-propanol are placed in a round-bottomed flask. 1.08 g of sodium hydrogen carbonate are added. The mixture is heated at 80° C. for 6 h. The reaction mixture is allowed to cool and the solvent is evaporated off under reduced pressure. The residue is taken up between dichloromethane and water, the organic phase is then separated and dried, and the filtrate is concentrated under reduced pressure. The residue is purified by silica gel chromatography, elution being carried out with a dichloromethane/methanol mixture. The solid obtained is triturated from diethyl ether and recovered by filtration. 1.7 g of compound are obtained.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two

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